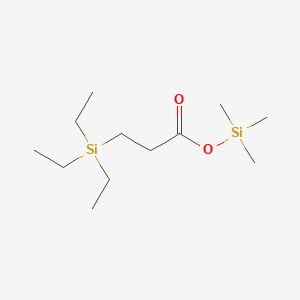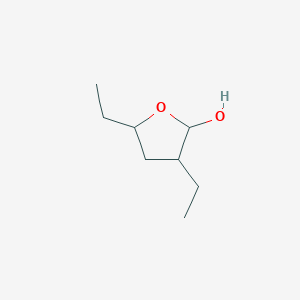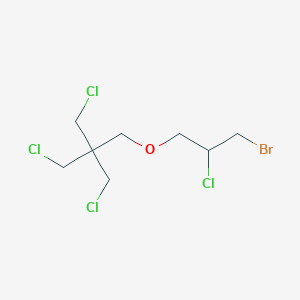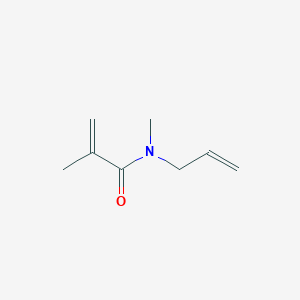silane CAS No. 57711-32-7](/img/structure/B14611095.png)
[(Hexa-1,5-dien-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexa-1,5-dien-2-yl)oxysilane is an organosilicon compound with the molecular formula C9H18OSi . This compound features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a hexa-1,5-dien-2-yl group. The presence of both silicon and a diene structure makes this compound unique and versatile in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,5-dien-2-yl)oxysilane typically involves the reaction of hexa-1,5-dien-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:
Hexa-1,5-dien-2-ol+Trimethylchlorosilane→(Hexa-1,5-dien-2-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (Hexa-1,5-dien-2-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Hexa-1,5-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silyl ether linkage can be cleaved under acidic or basic conditions to release the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated silanes.
Substitution: Hexa-1,5-dien-2-ol and trimethylsilanol.
Scientific Research Applications
(Hexa-1,5-dien-2-yl)oxysilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (Hexa-1,5-dien-2-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the diene and silyl ether linkage. The compound can interact with molecular targets through electrophilic or nucleophilic pathways, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Dimethylsilane: A related compound with two methyl groups and one hydrogen atom bonded to silicon.
Uniqueness
(Hexa-1,5-dien-2-yl)oxysilane is unique due to the presence of both a diene and a silyl ether linkage, which imparts distinct reactivity and versatility compared to simpler silanes like trimethylsilane and dimethylsilane. This uniqueness makes it valuable in specialized applications where both silicon and diene functionalities are required.
Properties
CAS No. |
57711-32-7 |
|---|---|
Molecular Formula |
C9H18OSi |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
hexa-1,5-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H18OSi/c1-6-7-8-9(2)10-11(3,4)5/h6H,1-2,7-8H2,3-5H3 |
InChI Key |
PFAGAPWOGPPOMI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)

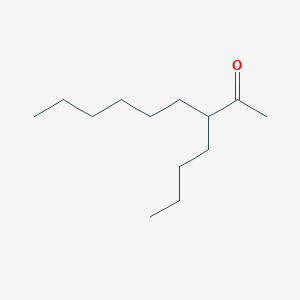

![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)

